

Dpp-4-IN-2: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Dpp-4-IN-2*

Cat. No.: *B12411815*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **Dpp-4-IN-2** (CAS No. 136259-18-2), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9 (DPP8/9). The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and experimental use of this compound.

Quantitative Solubility Data

The solubility of **Dpp-4-IN-2** has been determined in various solvent systems. The following tables summarize the available quantitative data, providing a valuable reference for the preparation of stock solutions and formulations for both in vitro and in vivo studies.

Table 1: Solubility in Organic Solvents

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Method
Dimethyl Sulfoxide (DMSO)	125[1]	330.32[1]	Not Specified
Dimethyl Sulfoxide (DMSO)	100[2][3]	264.26[2]	Not Specified; ultrasonic and warming to 60°C may be required.[2]

Table 2: Solubility in Aqueous-Based Formulations for In Vivo Studies

Formulation Components	Achievable Concentration	Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL (13.21 mM)[2]	Clear Solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (13.21 mM)[2]	Clear Solution[2]
10% DMSO, 90% Corn Oil	≥ 5 mg/mL (13.21 mM)[2]	Clear Solution[2]

Stability Profile

The stability of **Dpp-4-IN-2** is crucial for ensuring the accuracy and reproducibility of experimental results. The following tables provide recommended storage conditions for both the solid compound and solutions.

Table 3: Solid-State Stability

Storage Temperature	Recommended Duration
-20°C	3 years[2]
4°C	2 years[2]

Table 4: Solution Stability (in DMSO)

Storage Temperature	Recommended Duration
-80°C	2 years[2]
-20°C	1 year[2]

Experimental Protocols

While specific experimental details for the solubility and stability testing of **Dpp-4-IN-2** are not publicly available, this section outlines standard methodologies that are likely employed for such assessments.

Kinetic Solubility Assay Protocol

Kinetic solubility is often determined to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions in biological assays.

Objective: To determine the kinetic solubility of **Dpp-4-IN-2** in a buffered aqueous solution.

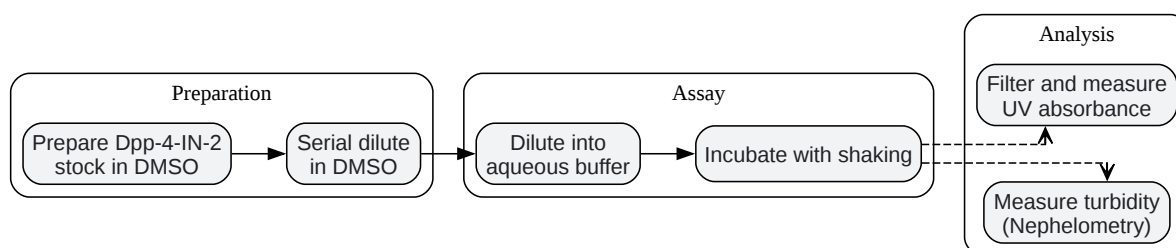
Materials:

- **Dpp-4-IN-2**
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates
- Nephelometer or UV-Vis spectrophotometer with plate reader capability
- Plate shaker
- Incubator

Procedure:

- Preparation of Stock Solution: A high-concentration stock solution of **Dpp-4-IN-2** is prepared in DMSO (e.g., 10 mM).

- Serial Dilutions: The stock solution is serially diluted in DMSO in a 96-well plate.
- Addition to Aqueous Buffer: The DMSO solutions are then diluted 100-fold into PBS (pH 7.4) to achieve the final desired concentrations of **Dpp-4-IN-2**.
- Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4]
- Measurement:
 - Nephelometry: The turbidity of each well is measured using a nephelometer to detect the formation of precipitate.[4][5] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
 - Direct UV Method: Alternatively, the solutions are filtered to remove any precipitate.[4][5] The concentration of the dissolved compound in the filtrate is then determined by measuring the UV absorbance at the compound's λ_{max} .[4]



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Kinetic Solubility Assay Workflow.

Chemical Stability Assessment Protocol

Chemical stability studies are designed to evaluate the degradation of a compound over time under specific storage conditions.

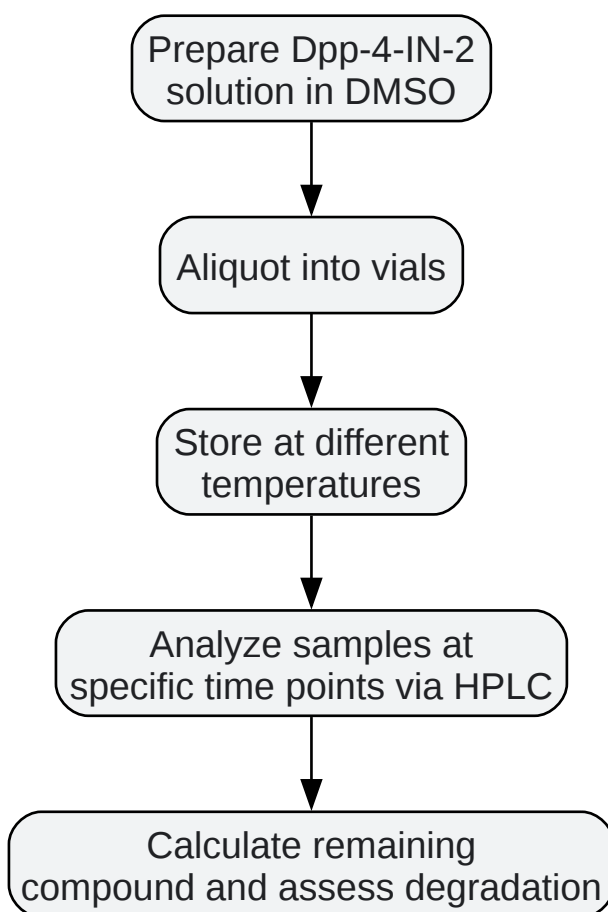
Objective: To assess the stability of **Dpp-4-IN-2** in solution over time at different temperatures.

Materials:

- **Dpp-4-IN-2**
- DMSO
- Vials
- Temperature-controlled storage chambers (e.g., -80°C, -20°C, 4°C, 25°C)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- **Sample Preparation:** A stock solution of **Dpp-4-IN-2** is prepared in DMSO at a known concentration. The solution is then aliquoted into multiple vials to avoid freeze-thaw cycles. [\[1\]](#)
- **Storage:** The vials are stored at different temperatures (-80°C, -20°C, 4°C, and 25°C).
- **Time Points:** At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), a vial from each temperature condition is removed for analysis.
- **HPLC Analysis:** The concentration of **Dpp-4-IN-2** in each sample is quantified using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
- **Data Analysis:** The percentage of the initial concentration of **Dpp-4-IN-2** remaining at each time point is calculated. A degradation curve can be plotted to determine the shelf-life under each storage condition.



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Chemical Stability Assessment Workflow.

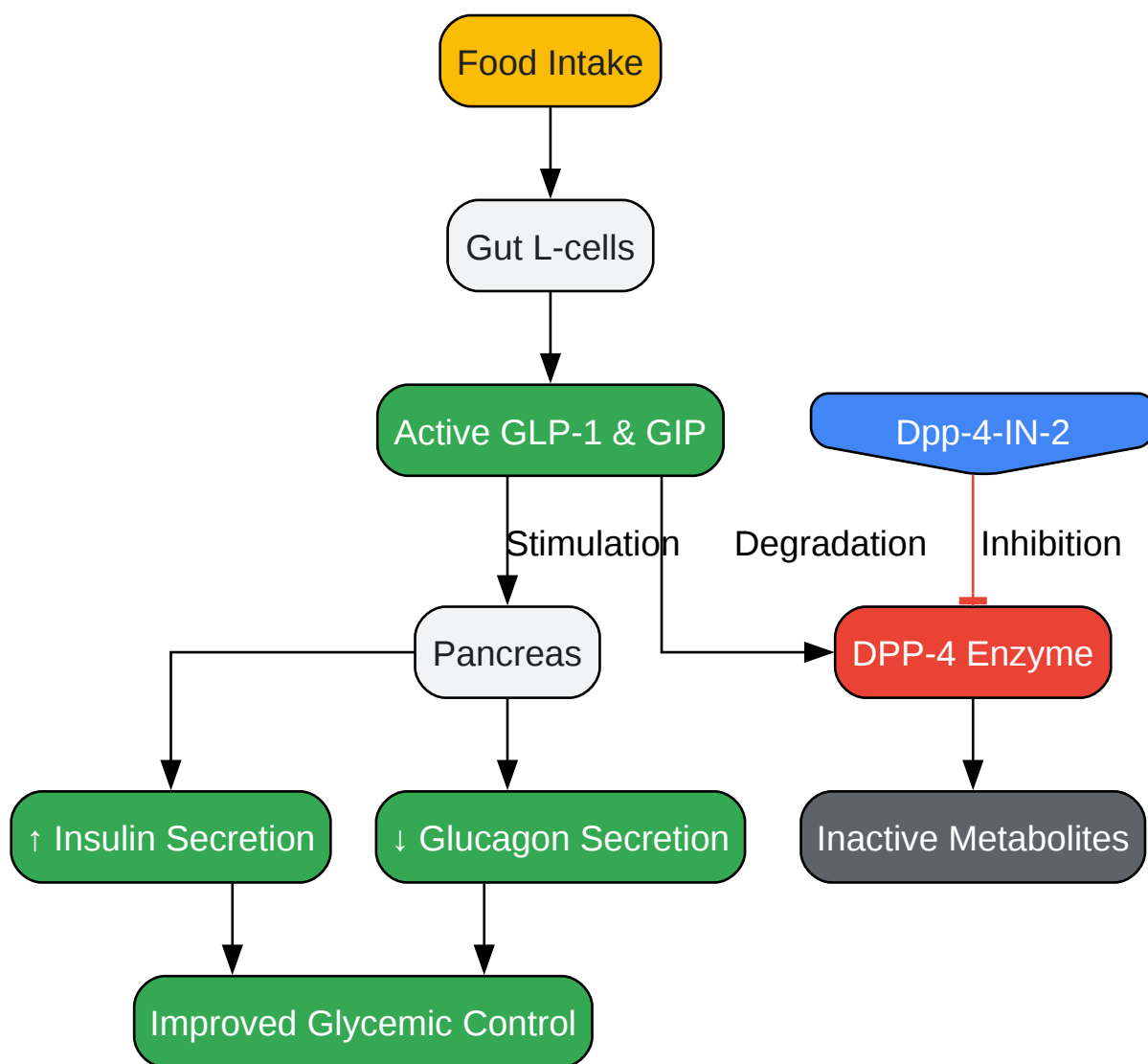
DPP-4 Signaling Pathway and Mechanism of Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[6][7]}

Mechanism of Action:

- Following a meal, GLP-1 and GIP are released from the gut.^[8]
- These incretin hormones stimulate insulin secretion from pancreatic β -cells and suppress glucagon release from pancreatic α -cells in a glucose-dependent manner.^{[6][8]}

- DPP-4 rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6][7]
- **Dpp-4-IN-2** and other DPP-4 inhibitors block the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[8]
- This leads to prolonged and enhanced incretin action, resulting in improved glycemic control.
[8]



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DPP-4 Inhibition Signaling Pathway.

Beyond its role in glucose metabolism, DPP-4 is also implicated in other signaling pathways, including those involving transforming growth factor-beta (TGF- β), advanced glycation end-products and their receptor (AGE-RAGE), and integrin- β 1.[6] Inhibition of DPP-4 may therefore have pleiotropic effects that are currently the subject of ongoing research.

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